((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine: is a chemical compound with the molecular formula C15H15NO6S and a molecular weight of 337.35 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, along with a methoxyphenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine typically involves the reaction of 4-(2-methoxyphenoxy)phenyl sulfonyl chloride with glycine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonyl hydrides.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine is used as a building block in organic synthesis. It is employed in the preparation of various sulfonyl-containing compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of enzyme inhibitors and as a tool to investigate metabolic pathways .
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various chemical products .
Mechanism of Action
The mechanism of action of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
- 4-(2-Methoxyphenoxy)phenyl sulfonyl chloride
- 4-(2-Methoxyphenoxy)phenyl sulfonic acid
- 4-(2-Methoxyphenoxy)phenyl sulfonamide
Comparison: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine is unique due to the presence of the glycine moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S/c1-21-13-4-2-3-5-14(13)22-11-6-8-12(9-7-11)23(19,20)16-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNJJWSFCHVVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.